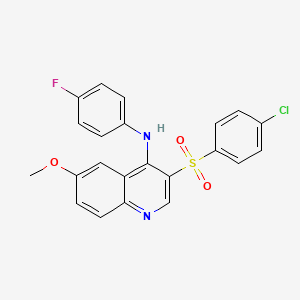
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide, also known as E3-4-isobutylphenyl-N-phenylethylpropenamide, is a synthetic compound with multiple applications in scientific research. It is an important component in the synthesis of various compounds and is used as a catalyst in organic synthesis. E3-4-isobutylphenyl-N-phenylethylpropenamide has been studied extensively due to its unique properties and its potential to be used in a wide range of applications.
Aplicaciones Científicas De Investigación
Bioremediation and Environmental Applications
- Bioremediation of Environmental Pollutants : Research on the use of enzymes like laccase from Fusarium incarnatum for the bioremediation of Bisphenol A (BPA), a common industrial pollutant, demonstrates the potential of biocatalytic processes in environmental cleanup. The study highlights the efficiency of laccase hosted in reverse micelles for the degradation of BPA, indicating the utility of such systems in enhancing the biodegradability of hydrophobic phenolic environmental pollutants (Chhaya & Gupte, 2013).
Material Science and Nanotechnology
- Synthesis and Luminescent Properties of Novel Complexes : A study on the synthesis of Sm3+ and Dy3+ complexes with β-diketone and 1,10-phenanthroline reveals insights into the luminescent properties of these materials. Such research contributes to the development of novel materials with potential applications in optics and electronics (Liu et al., 2011).
Pharmaceutical Chemistry
- Anticancer Compound Synthesis : Research into the synthesis of cinnamic acid derivatives and their bioactivity as anticancer agents based on QSAR analysis demonstrates the intersection of organic synthesis and medicinal chemistry. This work underscores the potential of structured compound design in the development of new therapeutic agents (Fattah, 2020).
Catalysis and Synthetic Chemistry
- Methoxycarbonylation of Alkynes : The study on the methoxycarbonylation of alkynes catalyzed by palladium complexes showcases the importance of catalytic processes in the efficient synthesis of esters and other valuable chemical products. This research highlights the role of catalysis in enhancing the selectivity and efficiency of chemical reactions (Magro et al., 2010).
Propiedades
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)15-19-11-9-18(10-12-19)13-14-21(23)22-17(3)20-7-5-4-6-8-20/h4-14,16-17H,15H2,1-3H3,(H,22,23)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFZLVBMVNKQN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


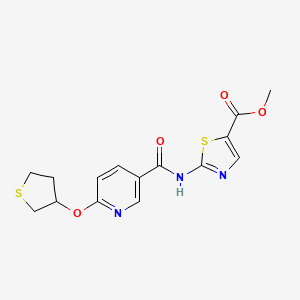

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)
![N-Methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2952878.png)

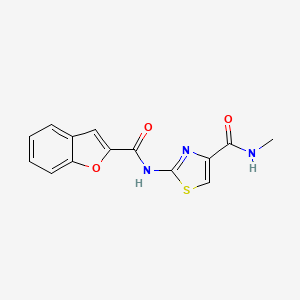
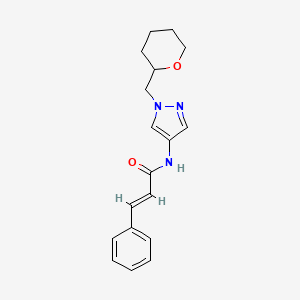
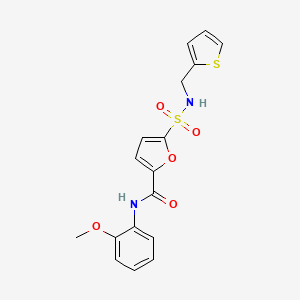
![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

